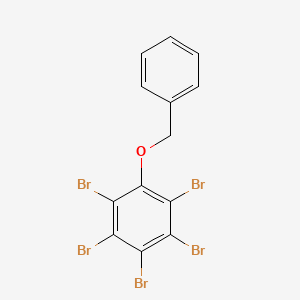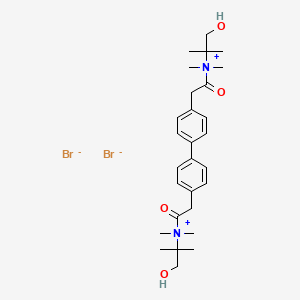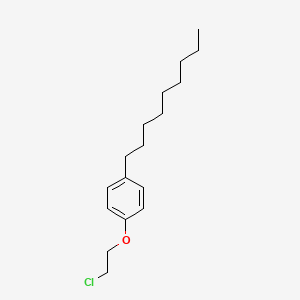![molecular formula C48H60O12 B13732333 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene is a highly complex organic compound. Compounds of this nature often exhibit unique structural properties due to their intricate arrangements of atoms and bonds. These compounds can have significant applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common methods might include:
Stepwise Synthesis: Building the compound in stages, starting with simpler molecules and gradually adding more complex groups.
Catalysis: Using catalysts to facilitate specific reactions, such as cyclization or oxidation.
Purification: Employing techniques like chromatography to isolate the desired product at each stage.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory methods. This can include:
Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions.
Continuous Flow Synthesis: Using a continuous flow reactor to produce the compound more efficiently and consistently.
Analyse Des Réactions Chimiques
Types of Reactions
Compounds like this can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to form new functional groups.
Reduction: Adding hydrogen or removing oxygen to alter the compound’s structure.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound, each with unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds can be used as:
Building Blocks: For synthesizing more complex molecules.
Catalysts: In various chemical reactions.
Biology
In biology, these compounds might serve as:
Probes: For studying biological processes.
Drugs: With potential therapeutic applications.
Medicine
In medicine, they could be used as:
Diagnostic Agents: For imaging or detecting diseases.
Therapeutics: For treating specific conditions.
Industry
In industry, applications might include:
Materials Science: Developing new materials with unique properties.
Electronics: Creating components for electronic devices.
Mécanisme D'action
The mechanism by which such compounds exert their effects often involves:
Molecular Targets: Binding to specific proteins or nucleic acids.
Pathways: Modulating biochemical pathways to achieve the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings. Examples could be:
Polycyclic Aromatic Hydrocarbons: Such as naphthalene or anthracene.
Crown Ethers: Like 18-crown-6 or dibenzo-18-crown-6.
Uniqueness
The uniqueness of 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28281120,4902,55019,24026,31048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene lies in its specific arrangement of atoms and the resulting properties
Propriétés
Formule moléculaire |
C48H60O12 |
|---|---|
Poids moléculaire |
829.0 g/mol |
Nom IUPAC |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C48H60O12/c1-5-37-33-39-7-2-9-41-35-43-11-4-12-44-36-42-10-3-8-40(47(42)59-31-27-55-23-19-51-16-15-50-18-22-54-26-30-58-46(39)41)34-38(6-1)45(37)57-29-25-53-21-17-49-13-14-52-20-24-56-28-32-60-48(43)44/h1-12H,13-36H2 |
Clé InChI |
SDSAPCZEAVCSPS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC2=C3CC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(CC7=CC=CC(=C7OCCOCCO1)C5)C=CC=C6CC2=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)




![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
